2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 1057395-84-2
VCID: VC6579418
InChI: InChI=1S/C9H10FNO2/c1-9(2,8(12)13)7-4-3-6(10)5-11-7/h3-5H,1-2H3,(H,12,13)
SMILES: CC(C)(C1=NC=C(C=C1)F)C(=O)O
Molecular Formula: C9H10FNO2
Molecular Weight: 183.182

2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid

CAS No.: 1057395-84-2

VCID: VC6579418

Molecular Formula: C9H10FNO2

Molecular Weight: 183.182

* For research use only. Not for human or veterinary use.

2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid - 1057395-84-2

Description

2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of fluorinated pyridines. It is characterized by a fluorine atom attached to the pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The compound's molecular formula is C9H10FNO2, and its molar mass is approximately 183.1796 g/mol .

Synthesis and Preparation

The synthesis of 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid typically involves multi-step organic reactions. While specific synthesis pathways for this compound are not detailed in the available literature, similar compounds often require advanced catalysis, controlled temperature, and pressure settings, along with continuous flow reactors to optimize yield and purity.

Applications and Research Findings

2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid serves as a building block for more complex organic molecules, particularly in medicinal chemistry and agrochemical development. Fluorinated pyridines, like this compound, are known for their diverse biological activities and utility in synthesizing complex molecules.

Biological Activities

While specific biological activities of 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid are not extensively documented, compounds with similar structures have shown activity against various biological targets. The fluorinated pyridine structure may enhance binding affinity due to electronic effects and steric interactions, potentially influencing biochemical pathways.

Analytical Techniques

Common analytical techniques used to characterize this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC). These methods are crucial for assessing the purity and structural integrity of the compound during synthesis.

Future Directions

Future studies should focus on exploring the biological activities of 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid and its derivatives, as well as optimizing synthesis methods to improve yield and purity. The compound's potential applications in medicinal chemistry and agrochemical development make it an interesting subject for ongoing research.

CAS No. 1057395-84-2
Product Name 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid
Molecular Formula C9H10FNO2
Molecular Weight 183.182
IUPAC Name 2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid
Standard InChI InChI=1S/C9H10FNO2/c1-9(2,8(12)13)7-4-3-6(10)5-11-7/h3-5H,1-2H3,(H,12,13)
Standard InChIKey NZFBVVOJAZULAR-UHFFFAOYSA-N
SMILES CC(C)(C1=NC=C(C=C1)F)C(=O)O
Solubility not available
PubChem Compound 21099712
Last Modified Apr 15 2024

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